molecular formula C9H12O3 B14779654 (1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid

(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B14779654
M. Wt: 168.19 g/mol
InChI Key: IUUGEMKXJGJBGS-UHFFFAOYSA-N
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Description

(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid is a high-purity chemical reagent designed for advanced research applications. This compound features a constrained, chiral bicyclo[3.1.0]hexane scaffold, a structure of significant interest in medicinal chemistry for its potential to mimic bioactive conformations and improve the pharmacokinetic properties of therapeutic candidates. This scaffold is particularly relevant in the development of ligands for central nervous system (CNS) targets. Compounds with similar rigid, bicyclic structures have been extensively profiled as key intermediates and pharmacophores for metabotropic glutamate (mGlu) receptors . Research into group II mGlu receptors (mGlu2 and mGlu3), for instance, utilizes structurally analogous bicyclo[3.1.0]hexane derivatives as orthosteric agonists, which have demonstrated potential in pre-clinical models for the treatment of neurological and psychiatric disorders such as anxiety, schizophrenia, and addiction . The specific stereochemistry (1R,5S,6S) is critical for ensuring high binding affinity and selectivity at the intended biological target. The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to conjugate the molecule to other moieties, create prodrugs, or incorporate it into larger, more complex molecular architectures during hit-to-lead and lead optimization campaigns . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C9H12O3/c1-9(2)3-4(10)5-6(7(5)9)8(11)12/h5-7H,3H2,1-2H3,(H,11,12)

InChI Key

IUUGEMKXJGJBGS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2C1C2C(=O)O)C

Origin of Product

United States

Preparation Methods

Reaction Pathway and Optimization

This method leverages ethyl chrysanthemate (ethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate) as a starting material. Treatment with potassium permanganate (KMnO₄) in aqueous sulfuric acid induces a tandem oxidation-cyclization sequence. The reaction proceeds via:

  • Epoxidation of the cyclopropane ring’s double bond.
  • Acid-catalyzed ring-opening to form a carbocation intermediate.
  • Intramolecular cyclization to generate the bicyclo[3.1.0]hexane scaffold.
  • Oxidation of secondary alcohols to ketones.

Key Conditions :

  • Oxidant : 3 equivalents KMnO₄ at 70–80°C for 12 hours.
  • Acid Catalyst : 80% H₂SO₄ aqueous solution.
  • Workup : Ethyl acetate extraction followed by recrystallization in toluene/petroleum ether.

Yield : 72–78% after purification.
Stereochemical Outcome : The (1R,5S,6S) configuration arises from the chair-like transition state during cyclization, with the methyl groups adopting equatorial positions.

Asymmetric Cyclopropanation via Transition Metal Catalysis

Rhodium-Catalyzed Intramolecular Cyclization

A photoredox-iridium dual catalytic system enables enantioselective (3 + 2) annulation between cyclopropenes and aminocyclopropanes. For the target compound, a modified approach uses a chiral rhodium(II) carboxylate (e.g., Rh₂(S-PTTL)₄) to mediate cyclopropanation of a γ,δ-unsaturated ester precursor.

Steps :

  • Diazo Formation : Treating a β-ketoester with tosyl hydrazine generates a diazo intermediate.
  • Cyclopropanation : Rh(II) catalyst induces carbene transfer to the alkene, forming the bicyclo[3.1.0]hexane core.
  • Oxidation : Jones oxidation introduces the 4-oxo group.
  • Hydrolysis : Basic hydrolysis converts the ester to the carboxylic acid.

Key Conditions :

  • Catalyst : 2 mol% Rh₂(S-PTTL)₄ in dichloromethane at −20°C.
  • Oxidation : CrO₃ in acetone at 0°C.
  • Enantiomeric Excess : 92–96% ee.

Yield : 65% over four steps.

Lewis Acid-Mediated Epoxide Ring-Opening Cyclization

Stereocontrolled Synthesis from Epoxy Precursors

This method, adapted from WO2005047215A2, employs a protected epoxide intermediate subjected to Lewis acid-catalyzed intramolecular cyclization:

Procedure :

  • Epoxide Formation : Epoxidize a diene precursor using m-CPBA.
  • Cyclization : Treat with Et₃Al and LiHMDS at −60°C to induce ring-opening and cyclopropanation.
  • Oxidation and Deprotection : Oxidize the secondary alcohol (Swern conditions) and hydrolyze protecting groups.

Key Parameters :

  • Lewis Acid : Et₃Al (2 equivalents).
  • Base : LiHMDS (1.2 equivalents) in THF.
  • Temperature : −60°C to prevent racemization.

Yield : 58% overall.
Diastereoselectivity : >20:1 dr due to chelation-controlled transition state.

Biocatalytic Approaches Using Engineered Enzymes

Ketoreductase-Mediated Dynamic Kinetic Resolution

Recent advances utilize engineered ketoreductases (KREDs) to resolve racemic bicyclic ketones. The process involves:

  • Racemic Ketone Synthesis : Prepare 2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carbonitrile via cyanation.
  • Enzymatic Reduction : KRED selectively reduces the ketone to the (1R,5S,6S)-alcohol.
  • Oxidation : PCC oxidizes the alcohol back to the ketone without epimerization.
  • Hydrolysis : Convert the nitrile to carboxylic acid using HCl/H₂O₂.

Optimization Data :

  • Enzyme : Codexis KRED-101 (mutant P248L).
  • Co-Substrate : Isopropyl alcohol for cofactor recycling.
  • Conversion : 99%, ee >99%.

Yield : 82% after hydrolysis.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield Stereoselectivity
Oxidative Cyclization Scalable, minimal protecting groups Moderate enantiocontrol 72–78% 80% ee
Rh-Catalyzed High enantioselectivity Costly catalysts, multi-step sequence 65% 92–96% ee
Lewis Acid-Mediated Excellent diastereoselectivity Cryogenic conditions 58% >20:1 dr
Biocatalytic Sustainable, single-step resolution Requires specialized equipment 82% >99% ee

Industrial-Scale Considerations

For kilogram-scale production, the oxidative cyclization route is favored due to its operational simplicity and cost-effectiveness. Critical process parameters include:

  • Purity of KMnO₄ : ≥99% to avoid over-oxidation byproducts.
  • Acid Concentration : 75–80% H₂SO₄ to balance reaction rate and side reactions.
  • Crystallization Solvent : Toluene/petroleum ether (1:3) for optimal crystal habit.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and amines are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bicyclo[3.1.0]hexane Derivatives

Compound Name CAS/Identifier Molecular Formula Key Substituents Molecular Weight (g/mol) Biological/Functional Notes References
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid 1932573-15-3 C₉H₁₂O₃ - 2,2-Dimethyl
- 4-Oxo
- 6-Carboxylic acid
168.19 Discontinued; research use only.
(1R,5S,6S)-2,4-Dioxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid 187681-87-4 C₇H₈O₅ - 2,4-Dioxo
- 3-Oxabicyclo
- 6-Carboxylic acid
172.14 No biological data reported; structural isomer with altered ring oxygenation.
(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid 55685-58-0 C₆H₈O₃ - 3-Oxabicyclo
- 6-Carboxylic acid
128.13 Lower molecular weight; lacks methyl/oxo groups. Stable at 2–8°C.
LY354740 (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid 176199-14-5 C₈H₁₁NO₄ - 2-Amino
- 2,6-Dicarboxylic acid
201.18 mGlu2/3 receptor agonist; >100-fold selectivity over other mGluRs. Antipsychotic potential in preclinical models.
LY379268 (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 176199-64-5 C₈H₁₁NO₅ - 4-Amino
- 2-Oxabicyclo
- 4,6-Dicarboxylic acid
217.18 Potent mGlu2/3 agonist; reverses psychotomimetic effects in vivo. Phase II clinical trial candidate.
(1R,5S,6R)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate 134176-18-4 C₁₀H₁₄O₃ - Ethyl ester
- 2-Oxo
- 6-Carboxylate
182.22 Ester derivative; improved lipophilicity vs. carboxylic acid.
(1R,4S,5S,6S)-4-(L-Methionylamino)-2,2-dioxo-2λ⁶-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 635318-55-7 C₁₂H₁₈N₂O₇S₂ - Thiabicyclo
- Methionylamino
- Sulfone
366.41 Antipsychotic prodrug; advanced preclinical evaluation.

Key Observations from Structural Comparisons

Functional Group Impact: The 2,2-dimethyl and 4-oxo groups in the target compound enhance steric bulk and polarity compared to simpler analogs like (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid . Amino and dicarboxylic acid substituents (e.g., LY354740, LY379268) confer pharmacological activity as glutamate receptor modulators, whereas the target compound lacks such bioactive motifs .

Stereochemical Sensitivity :

  • Stereoisomerism significantly affects biological activity. For example, LY354740 and LY379268 exhibit strict (1S,2S,5R,6S) and (1R,4R,5S,6R) configurations for receptor binding, whereas the target compound’s (1R,5S,6S) configuration may limit similar interactions .

Bicyclic Modifications :

  • Oxa- or thia-bicyclo substitutions (e.g., 3-oxabicyclo in LY379268, thiabicyclo in CAS 635318-55-7) alter electronic properties and hydrogen-bonding capacity, impacting target engagement .

Biological Activity

(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound with a unique structure that includes a four-carbon ketone functional group and a carboxylic acid group. Its stereochemistry is characterized by the notation (1R,5S,6S), indicating specific spatial arrangements of atoms around its chiral centers. This structural complexity contributes to its distinctive chemical properties and biological activities.

  • Molecular Formula : C9H12O3
  • Molecular Weight : 168.19 g/mol
  • Functional Groups : Ketone and carboxylic acid

Biological Activities

Preliminary studies suggest that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in biological systems.
  • Antimicrobial Properties : Initial research indicates effectiveness against various microbial strains, suggesting potential applications in pharmaceuticals and food preservation.
  • Anti-inflammatory Effects : Studies have indicated that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Signaling Modulation : It has been suggested that this compound can modulate signaling pathways related to inflammation and oxidative stress.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results indicated that this compound exhibited a significant reduction in DPPH radical concentration compared to control samples.

Study 2: Antimicrobial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential as a natural antimicrobial agent.

Study 3: Anti-inflammatory Potential

Research involving animal models of inflammation showed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines. This indicates its potential utility in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
2-Methylcyclopentanecarboxylic acidMonocyclicSimpler structure with fewer chiral centers
3-Oxabicyclo[3.1.0]hexaneBicyclicLacks carboxylic acid functionality
4-Oxobicyclo[3.1.0]hexaneBicyclicDifferent positioning of functional groups
2,6-Dimethylcyclohexanecarboxylic acidMonocyclicMore saturated structure

The uniqueness of this compound lies in its specific stereochemistry and the presence of both ketone and carboxylic acid functionalities within a bicyclic framework.

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